molecular formula C26H30N2O4S B2618459 ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 899356-10-6

ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2618459
CAS No.: 899356-10-6
M. Wt: 466.6
InChI Key: OFDFEWPBBJTQFM-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an ethylbenzenesulfonyl group

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various biological receptors, potentially leading to therapeutic effects. The piperidine ring and ethylbenzenesulfonyl group may also contribute to its overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other quinoline derivatives and piperidine-containing compounds. Similar compounds include indole derivatives and other quinoline-based molecules. What sets this compound apart is its unique combination of structural features, which may confer distinct biological and chemical properties .

Properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-4-19-7-9-21(10-8-19)33(30,31)24-17-27-23-11-6-18(3)16-22(23)25(24)28-14-12-20(13-15-28)26(29)32-5-2/h6-11,16-17,20H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDFEWPBBJTQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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